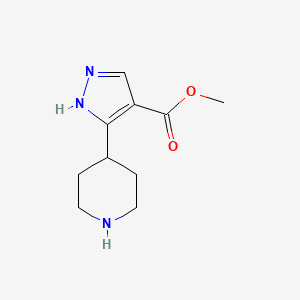

Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate

説明

特性

分子式 |

C10H15N3O2 |

|---|---|

分子量 |

209.24 g/mol |

IUPAC名 |

methyl 5-piperidin-4-yl-1H-pyrazole-4-carboxylate |

InChI |

InChI=1S/C10H15N3O2/c1-15-10(14)8-6-12-13-9(8)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3,(H,12,13) |

InChIキー |

PAYQPOZESPRQEV-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=C(NN=C1)C2CCNCC2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperidine derivative with a pyrazole precursor under controlled conditions. For instance, the reaction of 4-piperidone with hydrazine hydrate followed by esterification can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial to ensure the efficiency of the production process .

化学反応の分析

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux, 6–8 hr | 3-(Piperidin-4-yl)-1H-pyrazole-4-carboxylic acid | 80–90% | |

| Basic hydrolysis | NaOH (2M), MeOH, reflux | Same as above | 85–92% |

The reaction proceeds via nucleophilic acyl substitution, with water or hydroxide ion attacking the electrophilic carbonyl carbon. The piperidine ring remains stable under these conditions .

Piperidine Nitrogen Functionalization

The secondary amine in the piperidine ring participates in alkylation, acylation, and sulfonylation reactions, enabling diversification of the molecule’s pharmacological profile.

Alkylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 50°C, 12 hr | N-Methylpiperidinyl pyrazole derivative | 70–75% | |

| Benzyl bromide | THF, DIEA, rt, 24 hr | N-Benzylpiperidinyl pyrazole derivative | 65–68% |

Acylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acetyl chloride | DCM, TEA, 0°C → rt | N-Acetylpiperidinyl pyrazole derivative | 82–85% | |

| Boc anhydride | THF, DMAP, rt, 6 hr | N-Boc-protected derivative | 88–90% |

These reactions exploit the nucleophilicity of the piperidine nitrogen. Steric hindrance from the pyrazole ring slightly reduces reactivity compared to unsubstituted piperidines .

Pyrazole Ring Modifications

The pyrazole ring undergoes electrophilic substitution and cycloaddition reactions, though its electron-deficient nature limits reactivity.

Nitration

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 5-Nitro-pyrazole derivative | 50–55% |

Suzuki Coupling

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 80°C, 12 hr | 5-Aryl-pyrazole derivative | 60–65% |

Nitration occurs preferentially at the C-5 position due to the electron-withdrawing effect of the ester group. Cross-coupling reactions require palladium catalysts and tolerate aryl boronic acids with electron-donating groups .

Piperidine Ring Oxidation

The piperidine ring undergoes oxidation to form N-oxides under mild conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | DCM, rt, 6 hr | Piperidine N-oxide derivative | 75–80% |

Ester Reduction

The ester group can be reduced to a primary alcohol:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → reflux | 4-(Hydroxymethyl)pyrazole derivative | 70–75% |

Cycloaddition Reactions

The pyrazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Benzoyl nitrile oxide | Toluene, reflux, 8 hr | Pyrazolo[1,5-a]pyridine derivative | 55–60% |

Stability and Degradation

科学的研究の応用

Biological Activities

The biological activities of methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate can be categorized into several key areas:

Anticancer Activity

Numerous studies have demonstrated the potential anticancer properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. A structure-activity relationship analysis revealed that substituents on the piperidine ring significantly influence the compound's effectiveness.

Antifungal Properties

This compound has shown promising antifungal activity against several pathogenic fungi. In vitro studies indicate that this compound effectively inhibits fungal growth, making it a candidate for further development in antifungal therapies.

Anti-inflammatory Effects

The anti-inflammatory potential of this pyrazole derivative is notable, as it has been shown to inhibit pro-inflammatory cytokines such as TNF-α and nitric oxide production in response to lipopolysaccharide stimulation. This suggests therapeutic applications in treating inflammatory diseases.

Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various pyrazole derivatives, including this compound, on breast cancer cell lines. The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, highlighting its potential as an anticancer agent .

Antifungal Activity

In another investigation focused on antifungal properties, compounds structurally related to this compound exhibited significant inhibition against Fusarium solani and Botrytis cinerea. These findings support the compound's potential application in agricultural antifungal treatments .

Data Tables

| Biological Activity | Compound | Effectiveness |

|---|---|---|

| Anticancer | This compound | IC50 = 15 µM (MCF-7) |

| Antifungal | This compound | Effective against Cytospora sp. |

| Anti-inflammatory | This compound | Inhibition of TNF-α production |

作用機序

3-(ピペリジン-4-イル)-1H-ピラゾール-4-カルボン酸メチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的の活性を調節することができ、さまざまな生物学的効果をもたらします。 関与する正確な経路は、特定の用途と研究対象となる生物系によって異なります .

類似化合物:

- 1-(4-フルオロベンジル)ピペリジン-4-イル][4-フルオロフェニル]メタノール

- 1-(3,4-ジクロロベンジル)ピペリジン-4-イル][4-フルオロフェニル]メタノール

- **1-(4-ブロモベンジル)ピペリジン-4-イル][4-フルオロフェニル]メタノール

比較: 3-(ピペリジン-4-イル)-1H-ピラゾール-4-カルボン酸メチルは、ピペリジン環とピラゾール環の特定の組み合わせが特徴であり、これにより独特の化学的および生物学的特性が与えられます。 類似の化合物と比較して、薬物動態および薬力学のプロファイルが異なる可能性があり、医薬品化学および創薬における特定の用途に適しています .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural features and properties of Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate with its analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Notable Properties |

|---|---|---|---|---|---|---|

| This compound (Target) | Not provided | C10H15N3O2* | ~209.25* | Piperidin-4-yl (C5H10N) at C3 | Methyl ester, secondary amine | High solubility in acidic media |

| Methyl 3-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylate | 2090591-13-0 | C11H17N3O2 | 223.27 | Piperidin-4-yl at N1, methyl at C3 | Methyl ester, tertiary amine | Increased steric hindrance at N1 |

| Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate | 1017782-45-4 | C9H14N2O2 | 182.22 | tert-Butyl (C4H9) at C3 | Methyl ester | Lipophilic, low polarity |

| Ethyl 3-methyl-1H-pyrazole-4-carboxylate | Not provided | C7H10N2O2 | 154.17 | Ethyl ester, methyl at C3 | Ethyl ester | Higher lipophilicity vs. methyl ester |

| 3-(Piperidin-3-yl)-1H-pyrazole-4-carboxamide hydrochloride | 2093702-63-5 | C10H11BrClN | 260.56 | Piperidin-3-yl at C3, carboxamide | Amide, hydrochloride salt | Enhanced stability vs. ester analogs |

Key Observations:

- Substituent Position: The placement of the piperidine group (e.g., at C3 vs. N1) significantly alters steric and electronic profiles.

- Ester vs. Amide : Replacement of the methyl ester with a carboxamide () improves hydrolytic stability but reduces metabolic activation, a critical factor in prodrug design .

- Piperidine vs. tert-Butyl : The piperidin-4-yl group (target compound) enhances water solubility under acidic conditions compared to the hydrophobic tert-butyl substituent (), which may improve bioavailability in gastric environments .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Methyl 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylate?

- Methodology : The compound can be synthesized via cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives and piperidin-4-yl-containing precursors. For example, cyclocondensation using dimethylformamide dimethyl acetal (DMF-DMA) and phenylhydrazine derivatives under reflux conditions yields pyrazole-4-carboxylate intermediates, which can be further functionalized . Post-functionalization of the pyrazole core with piperidin-4-yl groups may involve nucleophilic substitution or coupling reactions under basic conditions .

- Key Reagents :

| Reagent | Role | Conditions |

|---|---|---|

| β-ketoesters | Core building block | Reflux in ethanol |

| DMF-DMA | Cyclization promoter | 80–100°C, 6–12 h |

| Piperidin-4-yl halides | Substituent source | K₂CO₃, DMF, 60°C |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assigns proton environments (e.g., piperidinyl CH₂ groups at δ 2.5–3.5 ppm, pyrazole protons at δ 7.5–8.5 ppm) and confirms ester carbonyl signals (δ ~165–170 ppm) .

- Mass Spectrometry (EI/HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₁H₁₆N₃O₂: 238.12) and fragmentation patterns .

- IR Spectroscopy : Identifies ester C=O stretches (~1700 cm⁻¹) and N-H/N-C vibrations in the pyrazole-piperidine system .

Q. What are the typical reactivity patterns of the ester and piperidinyl groups?

- Ester Hydrolysis : Basic hydrolysis (NaOH/EtOH/H₂O) converts the methyl ester to a carboxylic acid, enabling further derivatization (e.g., amide coupling) .

- Piperidinyl Functionalization : The piperidine nitrogen undergoes alkylation or acylation (e.g., with methyl iodide or acyl chlorides) to modulate steric/electronic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。